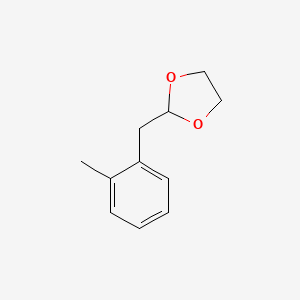

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is an organic compound that features a benzene ring substituted with a 1,3-dioxolane moiety and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene can be synthesized through the acetalization of benzaldehyde derivatives with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzene derivatives.

Applications De Recherche Scientifique

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene finds applications in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.

Biology: Employed in the synthesis of biologically active molecules and as a protecting group for carbonyl compounds.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes

Mécanisme D'action

The mechanism of action of 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The 1,3-dioxolane moiety acts as a protecting group for carbonyl compounds, preventing unwanted side reactions and allowing for selective transformations. The compound’s molecular targets include carbonyl groups in aldehydes and ketones, facilitating their protection and subsequent deprotection under mild conditions .

Comparaison Avec Des Composés Similaires

1,3-Dioxolan-2-ylmethyltriphenylphosphonium bromide: Used in Wittig olefination reactions.

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide: Similar protecting group properties.

(1,3-Dioxolan-2-yl)methyltriphenylphosphonium bromide: Employed in the synthesis of fluorescent probes and antitumor agents

Uniqueness: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other dioxolane derivatives. Its ability to form stable cyclic structures makes it particularly valuable in organic synthesis and industrial applications.

Activité Biologique

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Chemical Structure and Synthesis

The compound features a dioxolane ring fused with a methyl-substituted benzene. The synthesis typically involves the acetalization of benzaldehyde derivatives with ethylene glycol, using acid catalysts such as p-toluenesulfonic acid under reflux conditions. This method allows for the efficient formation of the dioxolane structure while enabling the removal of water through a Dean-Stark apparatus .

The biological activity of this compound is primarily attributed to its ability to form stable cyclic structures. These structures can protect reactive functional groups during chemical reactions, making the compound useful as a protecting group for carbonyl compounds. The dioxolane moiety effectively shields these groups from unwanted side reactions, facilitating selective transformations under mild conditions .

Antibacterial and Antifungal Properties

Recent studies have demonstrated that various 1,3-dioxolane derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds synthesized from salicylaldehyde and diols showed excellent antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa .

Table 1: Biological Activity of Selected 1,3-Dioxolane Derivatives

| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | Not effective | Not tested |

| Compound 2 | 625 - 1250 | 625 - 1250 against S. aureus |

| Compound 3 | Effective | Effective against P. aeruginosa |

| Compound 4 | Effective | Effective against E. faecalis |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens, highlighting their potential for therapeutic applications.

Cytotoxicity Studies

In addition to antimicrobial activity, some derivatives have been evaluated for cytotoxic effects against various cancer cell lines. For example, studies have shown that certain substituted dioxolanes possess cytotoxic properties at low concentrations, suggesting their potential as anticancer agents .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development. Its role as a protecting group in organic synthesis facilitates the creation of complex molecules with potential therapeutic effects. Furthermore, its biological activity suggests applications in developing new antifungal and antibacterial agents .

Propriétés

IUPAC Name |

2-[(2-methylphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-4-2-3-5-10(9)8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADVZMKBTKAEEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90527372 |

Source

|

| Record name | 2-[(2-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89012-55-5 |

Source

|

| Record name | 2-[(2-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.